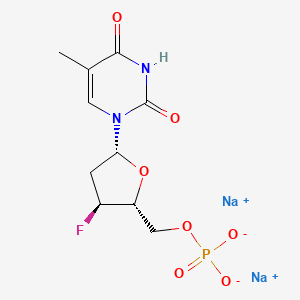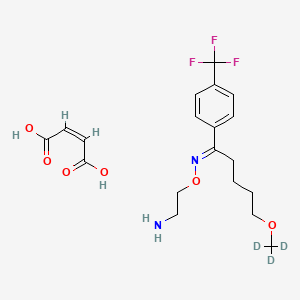
(E)-Fluvoxamine-d3 Maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Fluvoxamine-d3 Maleate is a deuterated form of fluvoxamine maleate, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of obsessive-compulsive disorder (OCD) and other psychiatric conditions. The deuterium substitution in this compound enhances its metabolic stability, making it a valuable compound for pharmacokinetic studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Fluvoxamine-d3 Maleate involves the incorporation of deuterium into the fluvoxamine molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: Utilizing deuterated solvents or reagents to replace hydrogen atoms with deuterium.
Catalytic Hydrogenation: Employing deuterium gas in the presence of a catalyst to introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Reaction with Deuterated Reagents: Using deuterated reagents such as deuterated water (D2O) or deuterated acids.
Purification: Employing techniques like crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: (E)-Fluvoxamine-d3 Maleate undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluvoxamine N-oxide, while reduction may produce fluvoxamine alcohol derivatives.
科学的研究の応用
(E)-Fluvoxamine-d3 Maleate has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of fluvoxamine.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on the pharmacokinetics and pharmacodynamics of fluvoxamine.
Medicine: Utilized in clinical research to evaluate the efficacy and safety of deuterated fluvoxamine in treating psychiatric disorders.
Industry: Applied in the pharmaceutical industry for the development of more stable and effective drug formulations.
作用機序
(E)-Fluvoxamine-d3 Maleate exerts its effects by inhibiting the reuptake of serotonin, a neurotransmitter, into presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission. The molecular targets and pathways involved include:
Serotonin Transporter (SERT): The primary target of fluvoxamine, responsible for the reuptake of serotonin.
Serotonin Receptors: Modulation of various serotonin receptors (e.g., 5-HT1A, 5-HT2A) to exert therapeutic effects.
類似化合物との比較
Fluvoxamine Maleate: The non-deuterated form of (E)-Fluvoxamine-d3 Maleate, commonly used as an SSRI.
Paroxetine: Another SSRI with a similar mechanism of action but different chemical structure.
Sertraline: An SSRI with a different pharmacokinetic profile and therapeutic applications.
Uniqueness: this compound is unique due to its deuterium substitution, which enhances its metabolic stability and provides distinct advantages in pharmacokinetic studies. This makes it a valuable tool for researchers studying the metabolism and pharmacology of fluvoxamine.
特性
分子式 |
C19H25F3N2O6 |
|---|---|
分子量 |
437.4 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;2-[(E)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine |
InChI |
InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14+;2-1-/i1D3; |
InChIキー |
LFMYNZPAVPMEGP-DWVRRCLVSA-N |
異性体SMILES |
[2H]C([2H])([2H])OCCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)(F)F.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,9S,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B13715832.png)

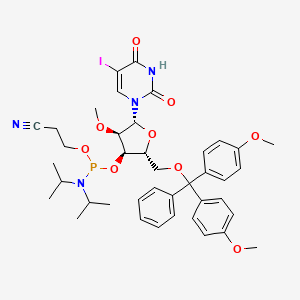
![tert-Butyl 2-((2-chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)carbamoyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B13715851.png)
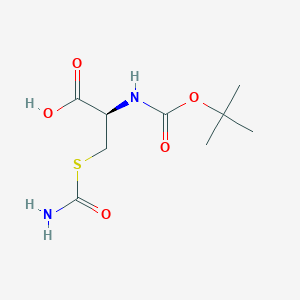
![4-Chloro-7-(2-cyclohexylethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13715859.png)
![Ethyl 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate](/img/structure/B13715860.png)
![trans-4-[(2,6-Dichloro-4-pyridyl)difluoromethyl]cyclohexanecarboxylic Acid](/img/structure/B13715863.png)
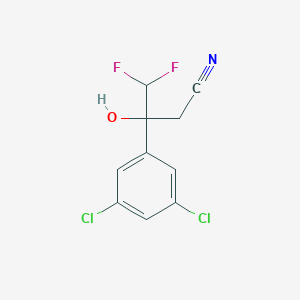
![3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid](/img/structure/B13715873.png)
![Methyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715874.png)
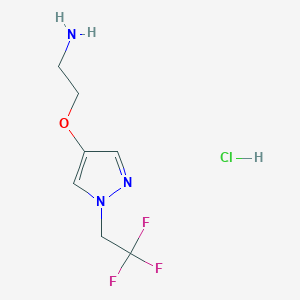
![3-Oxo-3-[6-(trifluoromethyl)-2-pyridyl]propanenitrile](/img/structure/B13715890.png)
